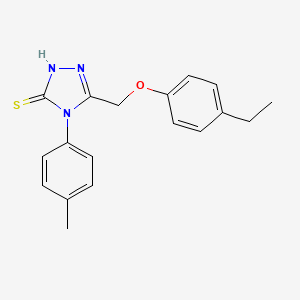

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC15794407

Molecular Formula: C18H19N3OS

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19N3OS |

|---|---|

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | 3-[(4-ethylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C18H19N3OS/c1-3-14-6-10-16(11-7-14)22-12-17-19-20-18(23)21(17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23) |

| Standard InChI Key | RXKKSNLOEVCJJS-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-[(4-ethylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione, reflects its intricate architecture. Key structural components include:

-

A 1,2,4-triazole core substituted at positions 3, 4, and 5.

-

A 4-ethylphenoxymethyl group at position 3.

-

A p-tolyl (4-methylphenyl) group at position 4.

-

A thione (-S) functional group at position 5.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 325.4 g/mol | |

| CAS Registry Number | 917748-20-0 | |

| Purity Specification | ≥95% |

The presence of both electron-donating (methyl, ethylphenoxy) and electron-withdrawing (thione) groups creates a polarizable framework capable of diverse non-covalent interactions .

Stereoelectronic Properties

The 1,2,4-triazole ring exhibits aromaticity stabilized by delocalized π-electrons, while the thione group introduces tautomeric possibilities between thiol and thione forms. Computational modeling of analogous triazoles suggests that the p-tolyl and 4-ethylphenoxy substituents enhance hydrophobic interactions, potentially favoring binding to biological targets or organic matrices .

Synthesis and Manufacturing

Challenges in Optimization

Key hurdles include:

-

Regioselectivity: Ensuring precise substitution at positions 3, 4, and 5 during multi-step synthesis.

-

Yield Maximization: Scaling reactions while minimizing side products like disulfide derivatives from thiol oxidation .

Applications in Research

Biochemical Probes

The compound’s triazole-thione motif is structurally analogous to enzyme inhibitors targeting metalloproteases or kinases. For example, thione groups may chelate metal ions in catalytic sites, while aromatic substituents occupy hydrophobic pockets .

Materials Science

In polymer chemistry, such triazoles serve as crosslinking agents or stabilizers due to their thermal resilience and radical-scavenging potential. The p-tolyl group enhances compatibility with aromatic polymers like polystyrene.

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: and NMR confirm substituent integration and electronic environments. For instance, the thione proton typically resonates near δ 13–14 ppm .

-

Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 325.4 [M+H] .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, leveraging the compound’s strong absorbance from conjugated π-systems .

| Hazard Category | GHS Classification |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Respiratory Toxicity | Category 3 |

Precautions

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats are mandatory.

-

Ventilation: Use fume hoods to avoid inhalation of particulate matter .

Future Research Directions

-

Synthetic Innovation: Developing one-pot methodologies to streamline production.

-

Biological Screening: Testing against cancer cell lines or antimicrobial assays to identify therapeutic potential.

-

Computational Modeling: Predicting binding affinities for target proteins via molecular docking simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume